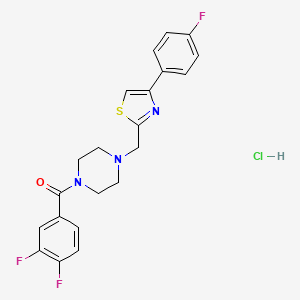

(3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a structurally complex arylpiperazine derivative characterized by:

- A 3,4-difluorophenyl group linked to a methanone moiety.

- A piperazine ring substituted with a methyl group bearing a 4-(4-fluorophenyl)thiazole moiety.

- A hydrochloride salt formulation, enhancing solubility and bioavailability.

Fluorination is critical for modulating lipophilicity, metabolic stability, and binding affinity .

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3OS.ClH/c22-16-4-1-14(2-5-16)19-13-29-20(25-19)12-26-7-9-27(10-8-26)21(28)15-3-6-17(23)18(24)11-15;/h1-6,11,13H,7-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPIYIQUPIRUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the fluorinated aromatic rings. Common reagents used in these steps include thionyl chloride, piperazine, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The biological activities of (3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride include:

- Antimicrobial Properties : Thiazole derivatives have been tested for their antibacterial efficacy against various microorganisms. Studies have demonstrated that certain analogs exhibit mild to moderate antibacterial activity against both gram-positive and gram-negative bacteria .

- Antitumor Activity : The compound's ability to inhibit specific cellular pathways involved in tumor growth has been explored. Thiazole derivatives are known to affect multiple biochemical pathways related to cancer progression .

- Neuroprotective Effects : Some research suggests that compounds containing piperazine moieties may interact with neurotransmitter receptors, potentially influencing pain perception and offering neuroprotective benefits.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of thiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and thiazole moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

(a) Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21)

- Structural differences : Replaces the 3,4-difluorophenyl group with a thiophene ring and substitutes the 4-fluorophenylthiazole with a trifluoromethylphenyl group.

- Impact on properties : The trifluoromethyl group increases electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the hydrochloride salt form of the target compound .

- Synthesis : Prepared via HOBt/TBTU-mediated coupling, similar to methods used for arylpiperazine derivatives .

(b) 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

- Structural differences : Features a 2-fluorobenzoyl group instead of 3,4-difluorophenyl and an oxoethyl substituent on piperazine.

- Impact on properties : The hydroxyl group improves aqueous solubility, but the trifluoroacetate counterion may introduce instability under basic conditions compared to the hydrochloride salt .

Thiazole-Containing Analogues

(a) 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structural differences : Replaces the piperazine scaffold with a dihydropyrazole-thiazole system.

(b) 3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one

- Structural differences: Substitutes the piperazine-thiazole system with a thiadiazole-thiazolidinone scaffold.

- Impact on properties: The thiazolidinone ring enhances hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration due to increased polarity .

Triazole Derivatives with Fluorophenyl Groups

(a) 4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Structural differences : Uses a triazole-thione core instead of a piperazine-thiazole system.

- Impact on properties : The sulfonyl group improves oxidative stability but may limit blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

(3,4-Difluorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 465.94 g/mol. Its structure includes a difluorophenyl group, a thiazole moiety, and a piperazine ring, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to the presence of the thiazole and piperazine groups. Thiazole derivatives have been reported to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Thiazole derivatives often show significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Research indicates that compounds containing thiazole rings can inhibit tumor cell proliferation. Specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

- CNS Activity : Piperazine derivatives are frequently studied for their neuropharmacological effects, including anxiolytic and antidepressant properties. The incorporation of piperazine in this compound may enhance its ability to cross the blood-brain barrier, potentially allowing for central nervous system (CNS) activity .

Antimicrobial Studies

A study on related thiazole compounds revealed that halogen substitutions (like fluorine) significantly enhance antibacterial activity against Gram-positive bacteria. In particular, compounds with 3,4-difluoro substitutions showed improved efficacy compared to their non-fluorinated counterparts .

Anticancer Activity

Recent investigations into the anticancer properties of similar thiazole derivatives indicate that they can effectively inhibit cell growth in several cancer types. For example, derivatives have been shown to possess IC50 values ranging from 0.1 to 10 μM against breast and prostate cancer cell lines. This suggests that the incorporation of both thiazole and piperazine enhances their anticancer potential .

The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes. For instance, some studies suggest that thiazole-based compounds may act as inhibitors of key kinases involved in cancer progression . The presence of fluorine atoms may also affect the binding affinity and selectivity towards these targets.

Case Studies

- Antibacterial Activity : A series of thiazole derivatives were tested against Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition with minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 64 μg/mL compared to standard antibiotics .

- Anticancer Efficacy : In vitro studies on prostate cancer cells demonstrated that certain derivatives had IC50 values as low as 0.33 μM, indicating potent anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.